molecular formula C5H3BrClF3O2 B14081643 5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid

5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid

Cat. No.: B14081643
M. Wt: 267.43 g/mol
InChI Key: DNFYVWJPGXJDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is a chemical compound with the molecular formula C5H3BrClF3O2 and a molecular weight of 267.43 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes bromine, chlorine, and fluorine atoms. It is often utilized in the field of proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves halogenation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available sources. it is likely produced in specialized chemical manufacturing facilities that handle halogenated organic compounds. These facilities would employ standard safety and quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as electrophiles like halogens and acids. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted pentenoic acids, while addition reactions could result in halogenated or hydroxylated derivatives .

Scientific Research Applications

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets through halogen bonding and other interactions. The presence of multiple halogen atoms suggests that it could participate in specific binding interactions with proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFYVWJPGXJDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(F)(F)Br)(F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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